molecular formula C11H20O2 B1623651 Methyl 2-decenoate CAS No. 2482-39-5

Methyl 2-decenoate

Cat. No. B1623651
CAS RN: 2482-39-5
M. Wt: 184.27 g/mol
InChI Key: VVBWOSGRZNCEBX-MDZDMXLPSA-N
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Description

Methyl 2-decenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl 2-decenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 2-decenoate has been primarily detected in urine. Within the cell, methyl 2-decenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 2-decenoate has a fresh, green, and soapy taste.

Scientific Research Applications

Biodiesel Fuel Development

  • Oxidation in Biodiesel Fuels : Methyl 2-decenoate is studied for its role in the oxidation of biodiesel fuels. Detailed chemical kinetic mechanisms developed for its oxidation help understand its reactivity and influence on biodiesel combustion properties (Herbinet, Pitz, & Westbrook, 2009).
  • Combustion Mechanism Modeling : Research on creating skeletal mechanisms for biodiesel blend surrogates with varying fatty acid methyl ester proportions involves methyl 2-decenoate. These models are essential for accurate biodiesel ignition and combustion modeling (Liu et al., 2016).

Catalysis and Chemical Synthesis

  • Olefin Metathesis : Methyl 2-decenoate is used in olefin metathesis, a chemical process converting seed oil-based feedstocks into commercial materials. Studies focus on improving catalyst activities and turnovers for efficient conversion (Burdett et al., 2004).
  • Phenol Methylation : Research on catalytic methylation of phenol with methanol involves methyl 2-decenoate. This process is crucial for producing chemicals like o-cresol and 2,6-xylenol (Mathew et al., 2002).

Environmental Safety and Health

  • Environmental Pollutant Detection : Electrochemical polymerization of methyl red for detecting environmental pollutants like 2-nitrophenol involves research related to methyl 2-decenoate. This is significant for environmental management and human health protection (Adeosun, Asiri, & Marwani, 2020).

properties

CAS RN

2482-39-5

Product Name

Methyl 2-decenoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (E)-dec-2-enoate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-8H2,1-2H3/b10-9+

InChI Key

VVBWOSGRZNCEBX-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)OC

SMILES

CCCCCCCC=CC(=O)OC

Canonical SMILES

CCCCCCCC=CC(=O)OC

Other CAS RN

7367-85-3
2482-39-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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